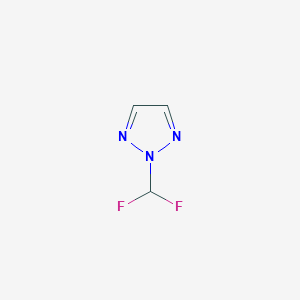

2-(Difluoromethyl)-2H-1,2,3-triazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(Difluoromethyl)-2H-1,2,3-triazole is a compound of significant interest in the field of organic chemistry due to its unique structural and chemical properties

Métodos De Preparación

Synthetic Routes and Reaction Conditions: One common method is the difluoromethylation of triazole precursors using difluoromethylating agents such as difluoromethyl sulfone or difluoromethyl iodide under specific reaction conditions . The reaction often requires the presence of a base and a suitable solvent to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of 2-(Difluoromethyl)-2H-1,2,3-triazole may involve large-scale difluoromethylation processes using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .

Análisis De Reacciones Químicas

[3+2] Cycloaddition Reactions

-

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC):

This method involves the reaction of azides and alkynes in the presence of a copper catalyst. For 2-(difluoromethyl)-substituted triazoles, a difluoromethyl group can be introduced via either the alkyne or azide component. For example, using terminal alkynes bearing difluoromethyl groups (e.g., HC≡C-C(F)₂) with alkyl azides under Cu(I) catalysis would yield the desired triazole . -

Metal-Free Cycloaddition:

Base-mediated reactions (e.g., with t-BuOK or DBU) enable the synthesis of 1,5-disubstituted triazoles from alkynes and azides. This approach avoids metal catalysts and is compatible with moisture-sensitive substrates .

| Method | Key Reagents | Advantages |

|---|---|---|

| CuAAC | Cu(I) catalyst, azide, alkyne | Regioselectivity, broad substrate tolerance |

| Metal-Free | t-BuOK/DBU, azide, alkyne | No metal catalyst, oxygen/moisture tolerance |

Condensation and Cyclization

-

Hydrazone Cyclization:

The reaction of α,α-dichlorotosyl hydrazones with amines under DIPEA or base-mediated conditions can form triazoles. For difluoromethyl substitution, the hydrazone precursor would need to incorporate this group. For example, condensation of difluoromethyl-substituted hydrazones with amines followed by cyclization could yield the target compound . -

Oxidative Cyclization:

Selenium dioxide (SeO₂) has been used to cyclize hydrazones into triazoles. This method is particularly effective for fused triazoles and could be adapted for difluoromethyl-substituted derivatives .

| Method | Key Reagents | Yield/Conditions |

|---|---|---|

| Hydrazone Cyclization | DIPEA, α,α-dichloro hydrazone | High yields (80%), ethanol solvent |

| Oxidative Cyclization | SeO₂, hydrazone | Moderate to high yields (55%–98%) |

Chemical Reactivity and Transformations

The difluoromethyl group at the 2-position significantly influences the reactivity of the triazole. Key reactions include:

Cross-Coupling Reactions

| Reaction | Reagents | Product |

|---|---|---|

| Suzuki Coupling | Pd catalyst, boronic acid | 2,4,5-Trisubstituted triazole |

| Hydrogenation | H₂, catalyst | 2,4-Disubstituted triazole |

Functionalization of the Difluoromethyl Group

The difluoromethyl group (-CF₂-) is relatively inert under standard conditions but can participate in nucleophilic reactions. For example:

Aplicaciones Científicas De Investigación

Synthesis of 2-(Difluoromethyl)-2H-1,2,3-triazole

The synthesis of this compound typically involves the reaction of difluoromethyl azide with appropriate substrates under controlled conditions. The Click Chemistry approach, particularly the Copper-catalyzed Azide-Alkyne Cycloaddition (CuAAC), is often utilized for synthesizing triazoles due to its efficiency and selectivity. Recent advancements have also introduced flow chemistry methods that enhance yield and reduce reaction times .

Biological Properties

The biological activities of this compound derivatives have been extensively studied. These compounds exhibit a range of pharmacological effects:

- Antimicrobial Activity : Triazole derivatives demonstrate significant antibacterial and antifungal properties. For instance, certain derivatives have been shown to inhibit growth in various bacterial strains and fungi .

- Anticancer Potential : Several studies indicate that this compound derivatives can act as effective anticancer agents. They have been reported to induce apoptosis in cancer cell lines through mechanisms such as cell cycle arrest and inhibition of key enzymes involved in tumor growth .

- Antiviral Effects : Research has highlighted the potential of triazoles in inhibiting viral replication. Some derivatives have shown promising results against viruses like SARS-CoV-2 by targeting viral proteases .

Case Study 1: Anticancer Activity

A study evaluated the anticancer efficacy of a series of 2-(difluoromethyl)-substituted triazoles against breast cancer cell lines (MDA-MB-231). The compounds were synthesized using CuAAC methodology and demonstrated IC50 values ranging from 15 µM to 30 µM. The most potent derivative exhibited significant inhibition of cell proliferation and induced apoptosis through caspase activation pathways .

Case Study 2: Antimicrobial Properties

Another investigation focused on the antimicrobial activity of various 1,2,3-triazole derivatives against multi-drug resistant bacterial strains. The results indicated that certain difluoromethyl-substituted triazoles displayed minimum inhibitory concentrations (MIC) as low as 8 µg/mL against Staphylococcus aureus and Escherichia coli. These findings suggest their potential as lead compounds for developing new antibiotics .

Data Tables

Mecanismo De Acción

The mechanism of action of 2-(Difluoromethyl)-2H-1,2,3-triazole involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s binding affinity to target proteins or enzymes, thereby modulating their activity. The triazole ring can participate in hydrogen bonding and other non-covalent interactions, contributing to the compound’s overall biological activity .

Comparación Con Compuestos Similares

2-(Trifluoromethyl)-2H-1,2,3-triazole: Features a trifluoromethyl group instead of a difluoromethyl group, which can alter its reactivity and applications.

2-(Methyl)-2H-1,2,3-triazole: Contains a methyl group, offering different chemical properties and uses.

2-(Chloromethyl)-2H-1,2,3-triazole: Substituted with a chloromethyl group, providing unique reactivity patterns.

Uniqueness: 2-(Difluoromethyl)-2H-1,2,3-triazole is unique due to the presence of the difluoromethyl group, which imparts distinct electronic and steric effects.

Actividad Biológica

2-(Difluoromethyl)-2H-1,2,3-triazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. The triazole ring structure confers unique properties that enhance its potential as a lead compound for various therapeutic applications, including anticancer and antimicrobial activities. This article reviews the biological activity of this compound, supported by recent research findings and case studies.

The difluoromethyl group attached to the triazole ring plays a crucial role in modulating the biological activity of the compound. The presence of fluorine atoms can enhance lipophilicity and influence the interaction with biological targets.

Anticancer Activity

Several studies have highlighted the anticancer potential of triazole derivatives, including this compound. For instance, derivatives containing the triazole moiety have shown significant cytotoxic effects against various cancer cell lines:

- Inhibition of Cell Proliferation : A study demonstrated that triazole-containing compounds exhibited IC50 values ranging from 0.02 to 1.86 µM across different cancer types, including colon and breast cancers .

- Mechanism of Action : The anticancer effects are often attributed to the induction of apoptosis and inhibition of cell migration. For example, certain triazole derivatives increased reactive oxygen species (ROS) levels in cancer cells, leading to mitochondrial dysfunction and apoptosis .

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated:

- Antitubercular Activity : Compounds derived from this triazole have shown promising results against Mycobacterium tuberculosis. In vitro studies indicated that several derivatives exhibited minimum inhibitory concentrations (MIC) comparable to existing antitubercular drugs .

- Broad Spectrum Antimicrobial Effects : Triazoles are known for their activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with some derivatives demonstrating superior inhibition compared to standard antibiotics .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural modifications:

| Modification | Effect on Activity |

|---|---|

| Substitution at N-positions | Alters binding affinity and selectivity towards targets |

| Addition of functional groups | Enhances solubility and bioavailability |

| Variation in fluorination | Modulates lipophilicity and metabolic stability |

Research indicates that specific substitutions can lead to enhanced potency against cancer cells while maintaining low toxicity towards normal cells .

Study on Anticancer Potential

A notable study synthesized a series of 1,2,3-triazole derivatives and evaluated their anticancer activities against HCT116 colon cancer cells. The lead compound displayed an IC50 value of 0.43 µM, significantly outperforming traditional chemotherapeutics . This compound induced apoptosis through ROS-mediated pathways.

Study on Antitubercular Activity

In another investigation focusing on anti-Mycobacterium tuberculosis activity, several difluoromethyl-substituted triazoles were synthesized and screened. Compounds showed MIC values as low as 2.5 µg/mL, indicating strong potential as new antitubercular agents . The structure-activity relationship suggested that the difluoromethyl group was critical for enhancing activity.

Propiedades

IUPAC Name |

2-(difluoromethyl)triazole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3F2N3/c4-3(5)8-6-1-2-7-8/h1-3H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYAYUWMZTQIGRV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NN(N=C1)C(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3F2N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

119.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.